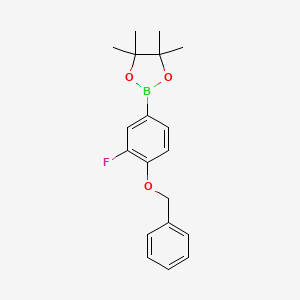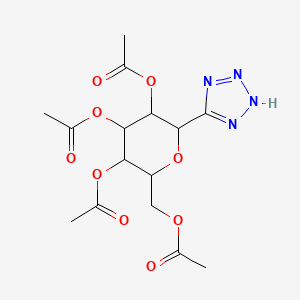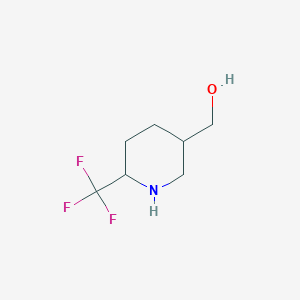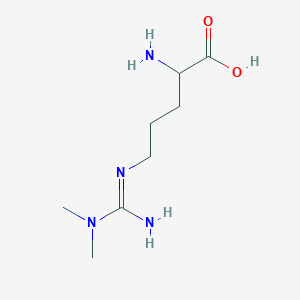
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of four fluorophenyl groups attached to the porphyrin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might also include purification steps such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is used as a model compound for studying the electronic properties of porphyrins and their derivatives. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of porphyrins with biological molecules such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine
In medicine, porphyrin derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The fluorophenyl groups in this compound may enhance its photophysical properties, making it a promising candidate for PDT.
Industry
In industry, this compound can be used in the development of new materials with unique electronic and optical properties. It may also find applications in catalysis and sensor technology.
Mecanismo De Acción
The mechanism of action of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin involves its interaction with molecular targets such as proteins and nucleic acids. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancer cells. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-fluorophenyl)porphyrin: Similar to the compound but without the tetrahydro modification.
Tetraphenylchlorin: A reduced form of TPP with similar properties.
Uniqueness
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is unique due to the presence of fluorophenyl groups, which can enhance its electronic and photophysical properties. The tetrahydro modification may also impart additional stability and reactivity compared to other porphyrin derivatives.
Propiedades
Fórmula molecular |
C44H28F4N4 |
|---|---|
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
Clave InChI |
BUPUVXJWUWERIX-DETAFOJHSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)F)/C=C5)/C8=CC=C(C=C8)F)/C9=CC=C(C=C9)F)/C=C3)F |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)


![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)




![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)

